Cas no 31063-19-1 (Squalene 2,3:22,23-Dioxide)

Squalene 2,3:22,23-Dioxide is a chemically modified derivative of squalene, characterized by the introduction of oxygen at the 2,3 and 22,23 positions. This oxidation enhances its polarity and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound exhibits improved stability and solubility compared to its parent molecule, facilitating its use in formulations requiring controlled oxidation properties. Its structural features also make it a candidate for studying lipid peroxidation pathways or as a precursor for bioactive molecules. The product is typically supplied in high purity, ensuring consistency for research and industrial applications.
Squalene 2,3:22,23-Dioxide structure
Squalene 2,3:22,23-Dioxide structure
Product Name:Squalene 2,3:22,23-Dioxide
CAS No:31063-19-1
MF:C30H50O2
MW:442.716809749603
CID:311777
PubChem ID:6440985
Update Time:2025-05-22

Squalene 2,3:22,23-Dioxide Chemical and Physical Properties

Names and Identifiers

    • 2,2'-[(3E,7E,11E,15E)-3,7,12,16-Tetramethyl-3,7,11,15-octadecatet raene-1,18-diyl]bis(3,3-dimethyloxirane)
    • 2,3,22,23-Dioxidosqualene
    • 2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS)
    • Squalene 2,3:22,23-D
    • Squalene 2,3:22,23-Dioxide
    • 2,3:22,23-Dioxidosqualene
    • 6,10,14,18-Tetracosatetraene,2,3:22,23-diepoxy-2,6,10,15,19,23-hexamethyl-, (all-E)- (8CI)
    • Squalene 2,3:22,23-diepoxide
    • BDBM50280128
    • 3-[18-(3,3-dimethyl-2-oxiranyl)-3,7,12,16-tetramethyl-(3E,7E,11E,15E)-3,7,11,15-octadecatetraenyl]-2,2-dimethyloxirane
    • Squalene 2,3,22,23-dioxide
    • 14031-39-1
    • 31063-19-1
    • 3-[(3E,7E,11E,15E)-18-(3,3-dimethyloxiran-2-yl)-3,7,12,16-tetramethyloctadeca-3,7,11,15-tetraenyl]-2,2-dimethyloxirane
    • Oxirane, 2,2'-(3,7,12,16-tetramethyl-3,7,11,15-octadecatetraene-1,18-diyl)bis(3,3-dimethyl-
    • Squalene-2,3-22,23-dioxide
    • CHEMBL21409
    • dioxidosqualene
    • 2,3:22,23-Dioxidosqualene; Squalene 2,3:22,23-Diepoxide; (all-E)-2,3:22,23-Diepoxy-2,6,10,15,19,23-hexamethyl-6,10,14,18-tetracosatetraene; 2,2'-(3,7,12,16-Tetramethyl-3,7,11,15-octadecatetraene-1,18-diyl)bis[3,3-dimethyl-oxirane]
    • G79181
    • Inchi: 1S/C30H50O2/c1-23(15-11-17-25(3)19-21-27-29(5,6)31-27)13-9-10-14-24(2)16-12-18-26(4)20-22-28-30(7,8)32-28/h13-14,17-18,27-28H,9-12,15-16,19-22H2,1-8H3/b23-13+,24-14+,25-17+,26-18+
    • InChI Key: KABSNIWLJXCBGG-TXLDAEQNSA-N
    • SMILES: O1C(CC/C(/C)=C/CC/C(/C)=C/CC/C=C(\C)/CC/C=C(\C)/CCC2C(C)(C)O2)C1(C)C

Computed Properties

  • Exact Mass: 442.381081
  • Monoisotopic Mass: 442.381081
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 15
  • Complexity: 655
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 4
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.1
  • XLogP3: 9

Experimental Properties

  • Density: 0.917
  • Boiling Point: 513°Cat760mmHg
  • Flash Point: 299.9°C
  • PSA: 25.06000
  • LogP: 9.02740

Squalene 2,3:22,23-Dioxide Pricemore >>

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Squalene 2,3:22,23-Dioxide Related Literature

Additional information on Squalene 2,3:22,23-Dioxide

Comprehensive Analysis of Squalene 2,3:22,23-Dioxide (CAS No. 31063-19-1): Properties, Applications, and Innovations

Squalene 2,3:22,23-Dioxide (CAS No. 31063-19-1) is a chemically modified derivative of squalene, a naturally occurring triterpene widely recognized for its role in lipid metabolism and skincare formulations. This oxidized form, characterized by its unique epoxide groups at positions 2,3 and 22,23, has garnered significant attention in pharmaceutical, cosmetic, and biomedical research due to its enhanced stability and bioactive potential. The compound's molecular structure, C30H50O2, integrates oxygen atoms into the squalene backbone, altering its physicochemical properties while retaining biocompatibility.

In recent years, the demand for squalene-based derivatives like Squalene 2,3:22,23-Dioxide has surged, driven by trends in sustainable skincare and nutraceuticals. Consumers increasingly seek "clean-label" ingredients, prompting researchers to explore oxidized squalene's efficacy as an emollient or antioxidant. Studies suggest its potential to mitigate oxidative stress in topical applications, aligning with the global shift toward anti-aging and eco-conscious beauty products. Notably, its compatibility with lipid-based drug delivery systems (e.g., nanoemulsions) positions it as a candidate for enhancing bioavailability in hydrophobic active compounds.

The synthesis of Squalene 2,3:22,23-Dioxide typically involves controlled oxidation of squalene using eco-friendly catalysts, reflecting the industry's emphasis on green chemistry. Analytical techniques such as NMR spectroscopy and HPLC-MS are employed to verify its purity, a critical factor given its applications in high-value sectors. Unlike raw squalene, this derivative exhibits improved thermal stability, making it suitable for formulations requiring prolonged shelf life or exposure to elevated temperatures.

Emerging research highlights its role in immunomodulation, particularly in vaccine adjuvants—a topic of heightened interest post-pandemic. While squalene itself is a key component in some adjuvants, its oxidized derivatives may offer tailored immune responses due to structural modifications. However, rigorous toxicological assessments remain essential to validate safety profiles for clinical use. This aligns with frequent search queries like "squalene derivatives in vaccines" or "non-toxic adjuvant alternatives," underscoring public and scientific curiosity.

From an industrial perspective, CAS No. 31063-19-1 is cataloged as a specialty chemical, with suppliers emphasizing >98% purity for research-grade batches. Regulatory compliance follows guidelines such as REACH and ICH Q3C, ensuring residual solvent limits meet pharmaceutical standards. Storage recommendations typically include inert atmospheres and low temperatures to preserve epoxy group integrity, addressing common user concerns about compound degradation.

Innovations in extraction and purification technologies have enabled scalable production of Squalene 2,3:22,23-Dioxide, reducing reliance on animal-derived squalene sources. Plant-based alternatives (e.g., olive oil-derived) now dominate the market, resonating with vegan and sustainability-focused consumers. This shift responds to trending searches like "plant-based squalene oxides" and "cruelty-free cosmetic ingredients," demonstrating the compound's alignment with ethical consumerism.

Future directions may explore its utility in biodegradable polymers or as a precursor for novel surfactants, capitalizing on its amphiphilic nature. As analytical methods advance, deeper insights into its stereochemistry and metabolite pathways will likely emerge, further expanding its commercial and therapeutic potential. The compound exemplifies how targeted molecular modifications can unlock new functionalities from natural substrates, a principle central to modern bioorganic chemistry.

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